molecular formula C9H11N B12587733 3,3-Dicyclopropylprop-2-enenitrile CAS No. 647854-14-6

3,3-Dicyclopropylprop-2-enenitrile

Cat. No.: B12587733
CAS No.: 647854-14-6
M. Wt: 133.19 g/mol
InChI Key: KEJLDBITISSDEE-UHFFFAOYSA-N
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Description

3,3-Dicyclopropylprop-2-enenitrile is an organic compound with the molecular formula C9H11N It features a unique structure with two cyclopropyl groups attached to a prop-2-enenitrile backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dicyclopropylprop-2-enenitrile typically involves the reaction of cyclopropylmethyl ketone with sodium cyanide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dicyclopropylprop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: 3,3-Dicyclopropylpropanoic acid.

    Reduction: 3,3-Dicyclopropylprop-2-enamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

3,3-Dicyclopropylprop-2-enenitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,3-Dicyclopropylprop-2-enenitrile involves its interaction with specific molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The cyclopropyl groups contribute to the compound’s stability and reactivity, allowing it to engage in various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dicyclopropylpropanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

    3,3-Dicyclopropylprop-2-enamine: Similar structure but with an amine group instead of a nitrile.

    Cyclopropylacetonitrile: Contains a single cyclopropyl group and a nitrile group.

Uniqueness

3,3-Dicyclopropylprop-2-enenitrile is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. This makes it a valuable compound for studying the effects of cyclopropyl groups on chemical reactivity and biological activity.

Properties

CAS No.

647854-14-6

Molecular Formula

C9H11N

Molecular Weight

133.19 g/mol

IUPAC Name

3,3-dicyclopropylprop-2-enenitrile

InChI

InChI=1S/C9H11N/c10-6-5-9(7-1-2-7)8-3-4-8/h5,7-8H,1-4H2

InChI Key

KEJLDBITISSDEE-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=CC#N)C2CC2

Origin of Product

United States

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